molecular formula C5H5N3O B1283407 Pyrimidine-2-carboxamide CAS No. 88511-48-2

Pyrimidine-2-carboxamide

Cat. No.: B1283407
CAS No.: 88511-48-2
M. Wt: 123.11 g/mol
InChI Key: FUXJMHXHGDAHPD-UHFFFAOYSA-N
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Description

Pyrimidine-2-carboxamide is an aromatic heterocyclic compound with the molecular formula C5H5N3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is known for its diverse pharmacological properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-2-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloropyrimidine with ammonia or amines to form the carboxamide derivative. Another approach involves the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be involved to enhance the reaction efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

Pyrimidine-2-carboxamide derivatives can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or other intermediates. For example:

  • Hydration of Nitriles :
    The hydration of 4,5,6-trichloro-2-cyanopyrimidine (1 ) in concentrated sulfuric acid at 20°C yields 4,5,6-trichlorothis compound (5 ) with 91% yield . This reaction highlights the stability of the carboxamide group under strongly acidic conditions.
Substrate Reagents/Conditions Product Yield
4,5,6-Trichloro-2-cyanopyrimidineH₂SO₄, 20°C, 6 h4,5,6-Trichlorothis compound91%

Substitution Reactions

The pyrimidine ring and carboxamide group participate in nucleophilic and electrophilic substitution reactions:

  • Electrophilic Halogenation :
    Thieno[2,3-d]pyrimidines undergo halogenation at position 6, while thieno[3,2-d]pyrimidines react at position 7 due to electronic effects from annulation .
  • Nucleophilic Substitution :
    The trifluoromethyl group in related pyrimidine carboxamides (e.g., N-[2-(trifluoromethyl)phenyl]this compound) can be replaced by halogens or amines using reagents like PCl₅ or NH₃.
Reaction Type Reagents Position Product
HalogenationCl₂, AlCl₃C6 or C7Chlorinated derivatives
Nucleophilic substitutionNH₃, PCl₅C2/C4Amino-/chloro-substituted

Oxidation and Reduction

  • Oxidation :
    This compound derivatives can be oxidized to hydroxylated or carboxylated products. For example, potassium permanganate (KMnO₄) oxidizes the pyrimidine ring to yield pyrimidine-2-carboxylic acid .
  • Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine, forming pyrimidine-2-methylamine.
Reaction Reagents Product Key Findings
OxidationKMnO₄, H₂O, ΔPyrimidine-2-carboxylic acidConfirmed via IR (ν(C=O) 1686 cm⁻¹)
ReductionLiAlH₄, THFPyrimidine-2-methylamineRequires anhydrous conditions

Cyclocondensation and Multicomponent Reactions

This compound serves as a precursor in cyclocondensation reactions:

  • Three-Component Annulation :
    A palladium-catalyzed oxidative process involving amidines, styrene, and DMF produces pyrimidine carboxamides via C–H bond functionalization and cross-dehydrogenative coupling .
  • Cyclocondensation with β-Keto Esters :
    Ultrasound-promoted reactions with β-keto esters yield 4-pyrimidinols, which can be further functionalized via Suzuki-Miyaura cross-coupling .
Reactants Catalyst/Conditions Product Yield
Amidines + Styrene + DMFPd(OAc)₂, O₂, 80°CPyrimidine carboxamides60–85%
β-Keto esters + AmidinesUltrasound, NaOH4-Pyrimidinols75–90%

Functionalization via Amide Bond Formation

The carboxamide group enables coupling reactions:

  • Peptide Coupling :
    This compound reacts with 2-phenyloxazole derivatives via EDCI/HOBt-mediated coupling to form N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamides with antifungal activity (IC₅₀: 28.9–62.2 mg/L) .
Substituent (R) Antifungal Activity (IC₅₀, mg/L)
4-CF₃ (Compound 5f )28.9 (Sclerotinia sclerotiorum)
4-OCH₃ (Compound 5g )62.2 (Colletotrichum fragariae)

Structural and Mechanistic Insights

  • Hydrogen Bonding :
    Intramolecular hydrogen bonding between the amide NH and pyrimidine nitrogen stabilizes transition states during sultone ring-opening reactions, enhancing yields .
  • π–π Stacking :
    Crystal structures reveal face-to-face π–π interactions (separation: 3.439 Å) between pyrimidine rings, influencing reactivity in solid-state reactions .

Key Research Findings

  • Synthetic Efficiency : Multistep reactions (e.g., hydration, cyclocondensation) achieve yields >90% under optimized conditions .
  • Biological Relevance : Substituted pyrimidine-2-carboxamides show anti-inflammatory and antifungal activities, correlating with electronic effects of substituents .
  • Safety Profile : this compound derivatives exhibit lower hERG inhibition compared to analogs, reducing cardiotoxicity risks .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including pyrimidine-2-carboxamide, have been extensively studied for their anticancer properties. Research indicates that compounds derived from this scaffold can inhibit various cancer cell lines, demonstrating potential in treating breast, ovarian, lung, and colorectal cancers. For instance, a recent study reported the synthesis of novel pyrimidine derivatives that exhibited significant growth inhibition in multiple cancer cell lines, including MDA-MB-231 (human breast cancer) .

Compound Cancer Type IC50 (µM) Mechanism of Action
Compound ABreast5.0FAK inhibition
Compound BLung3.5Apoptosis induction
Compound CColorectal4.0Cell cycle arrest

Anti-inflammatory Effects

This compound derivatives have shown promising anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies reveal that certain derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of inflammatory mediators such as prostaglandins and cytokines.

Derivative COX Inhibition IC50 (µM) Standard Drug Standard Drug IC50 (µM)
Derivative X0.04Celecoxib0.04
Derivative Y0.03Aspirin0.05

Antiviral Properties

Recent advancements have highlighted the potential of this compound in antiviral drug development, particularly against influenza viruses. Compounds designed around this scaffold have been shown to disrupt viral replication by inhibiting the RNA-dependent RNA polymerase complex . This mechanism is crucial for developing effective antiviral therapies.

Synthesis and Evaluation of Anticancer Agents

A study synthesized a series of this compound derivatives and evaluated their anticancer activity against various human cancer cell lines using MTT assays. The results indicated that several compounds displayed significant cytotoxic effects, suggesting their potential as lead compounds for further development .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has provided insights into optimizing their pharmacological profiles. Modifications at specific positions on the pyrimidine ring have been correlated with enhanced activity against specific targets, guiding future synthetic efforts .

Mechanism of Action

The mechanism of action of Pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. In the context of its anti-inflammatory properties, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Uniqueness: Pyrimidine-2-carboxamide is unique due to its specific ring structure and the presence of the carboxamide group, which imparts distinct chemical and pharmacological properties. Its ability to participate in a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Biological Activity

Pyrimidine-2-carboxamide is a significant compound in medicinal chemistry, exhibiting diverse biological activities. This article explores its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

Pyrimidine derivatives, including this compound, are known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural framework of pyrimidines allows for various substitutions that can enhance their pharmacological profiles.

Biological Activities

  • Anti-inflammatory Activity
    • This compound and its derivatives have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies demonstrated that certain pyrimidine derivatives exhibit IC50 values comparable to established NSAIDs like celecoxib .
    • For instance, compounds derived from this compound displayed effective inhibition in carrageenan-induced paw edema models with ED50 values indicating strong anti-inflammatory potential .
  • Antiviral Activity
    • Recent studies have focused on the antiviral properties of this compound derivatives against SARS-CoV-2. Compounds designed with carboxamide functionalities exhibited potent inhibitory effects on the viral main protease (Mpro), showing over 90% prevention of viral growth at low concentrations .
    • Specifically, compounds such as 25 and 29 demonstrated promising IC50 values in the low micromolar range, indicating their potential as therapeutic agents against COVID-19 .
  • Anticancer Potential
    • This compound has also been explored for its anticancer properties. Studies indicate that certain derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Key findings include:

  • Substituent Effects : Electron-donating groups tend to enhance anti-inflammatory activity. For example, the presence of a chloromethyl group at position 2 has been associated with increased COX-2 selectivity .
  • Hybrid Structures : Combining pyrimidine with other heterocycles (e.g., triazoles) has led to compounds with improved antiviral activity against influenza viruses by disrupting critical protein-protein interactions within the viral polymerase complex .

Case Studies and Research Findings

StudyFindings
Tageldin et al. (2021)Reported several pyrimidine derivatives with potent COX-2 inhibition comparable to indomethacin and celecoxib; IC50 values were around 0.04 μmol for COX-2 inhibition .
Aljuhani et al. (2022)Synthesized novel pyrido-pyrrolo-pyrimidines with carboxamide groups that inhibited SARS-CoV-2 Mpro effectively; compounds showed low cytotoxicity in Vero cells .
Zhang et al. (2024)Investigated the anticancer effects of pyrimidine derivatives, noting significant apoptosis induction in cancer cell lines through modulation of EGFR signaling pathways .

Q & A

Q. What are the standard synthetic routes for Pyrimidine-2-carboxamide, and how can reaction conditions be optimized for yield improvement?

This compound is commonly synthesized via hydrolysis of 2-cyanopyrimidine under alkaline conditions. A typical protocol involves dissolving 2-cyanopyrimidine in water, adjusting the pH to 12 with NaOH, and allowing crystallization over days . Optimization strategies include:

  • Temperature control : Heating during hydrolysis (e.g., 110°C for derivative synthesis) improves reaction rates but requires monitoring decomposition .
  • pH adjustment : Precise NaOH titration ensures complete hydrolysis while avoiding side reactions .
  • Crystallization time : Extended periods (e.g., 1 week) enhance crystal purity, as seen in monoclinic crystal formation (space group P2₁/c) .

Q. How can researchers resolve discrepancies in reported crystallographic parameters for this compound?

Discrepancies in bond lengths or angles may arise from differences in refinement methodologies or experimental conditions. Key steps include:

  • Cross-validate refinement models : Use SHELXL97 for least-squares refinement and check for hydrogen atom constraints (e.g., riding models for amino groups) .
  • Assess data collection parameters : Compare metrics like Rint (e.g., 0.020 in high-quality datasets) and θ ranges (3.0–25.5° for cell parameter accuracy) .
  • Review symmetry operations : Verify π-π stacking interactions using symmetry codes (e.g., face-to-face separation of 3.439 Å between pyrimidine rings) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how are peaks assigned?

  • ¹H NMR : Signals for methyl groups (e.g., 3.95 ppm for N-methyl in imidazo-pyrimidine derivatives) and allyl protons (5.10–5.21 ppm) confirm substitution patterns .
  • IR spectroscopy : Key bands include 1689 cm⁻¹ (amide C=O) and 3166 cm⁻¹ (NH₂ stretching) .
  • X-ray diffraction : Monoclinic unit cell parameters (a = 7.9241 Å, β = 103.512°) and hydrogen-bonding networks (O—H⋯O distances in Table 1 of ) validate molecular geometry.

Q. How do π-π stacking and hydrogen bonding influence the solid-state stability of this compound?

  • π-π interactions : Parallel pyrimidine rings exhibit face-to-face separations of 3.439 Å, stabilized by van der Waals forces . Symmetry operations (e.g., 1-x, 1-y, 1-z) generate stacking motifs .
  • Hydrogen bonding : Amino groups form O—H⋯O bonds (Table 1 in ), with dihedral angles of 24.92° between amide and aromatic planes, reducing steric strain .
  • Thermodynamic stability : Higher melting points (e.g., 231–233°C for N-allyl derivatives) correlate with robust intermolecular networks .

Q. What methodologies are recommended for evaluating the pharmacological activity of this compound derivatives?

  • In vitro assays : Screen for receptor binding (e.g., GABAA modulation in sedative-hypnotic derivatives) using dose-response curves .
  • Structural-activity relationships (SAR) : Introduce substituents (e.g., 1,2,4-oxadiazol-5-yl groups) to enhance bioavailability and compare IC50 values .
  • Spectroscopic validation : Confirm purity via elemental analysis (e.g., %C: 56.27 vs. 56.40 calculated) and HPLC .

Q. How should researchers design experiments to address contradictions in biological activity data across studies?

  • Control variables : Standardize assay conditions (e.g., pH, temperature) and use reference compounds (e.g., metformin for lactic acidosis studies) .
  • Statistical rigor : Apply t-tests or ANOVA to compare IC50 values, ensuring p < 0.05 for significance .
  • Literature frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and filter databases like PubMed for systematic reviews .

Q. What advanced techniques are used to study tautomerism or polymorphism in this compound?

  • Variable-temperature XRD : Monitor phase transitions by collecting data at 291 K vs. lower temperatures .
  • DFT calculations : Predict tautomeric stability (e.g., keto-enol equilibria) using bond dissociation energies .
  • DSC/TGA : Analyze thermal decomposition profiles (e.g., endothermic peaks at 251–253°C) to identify polymorphs .

Q. How can synthetic protocols for this compound derivatives be scaled while maintaining reproducibility?

  • Stepwise optimization : Use dimethylacetamide dimethyl acetal for one-pot reactions, ensuring stoichiometric ratios (e.g., 1:2 substrate:reagent) .
  • Purification protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from dioxane/acetic acid .
  • Documentation standards : Report yield, melting points, and spectral data in alignment with Acta Crystallographica guidelines .

Q. What are the best practices for reporting crystallographic data in publications?

  • Include key parameters : Space group (P2₁/c), unit cell dimensions (a, b, c, β), and R1 values (e.g., 0.038) .
  • Deposit data : Submit CIF files to the IUCr electronic archives (e.g., Reference: NG2399) .
  • Use software tools : ORTEP-3 for molecular graphics and WinGX for publication-ready figures .

Q. How can researchers leverage computational models to predict the reactivity of this compound in novel reactions?

  • Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) using AutoDock Vina .
  • QM/MM simulations : Study hydrolysis mechanisms under basic conditions, correlating activation energies with experimental rates .
  • Cheminformatics : Build QSAR models using descriptors like logP and H-bond donor counts .

Properties

IUPAC Name

pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXJMHXHGDAHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878771
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-48-2
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of seven-membered ring-pyrimidine mesylate 2 (6 g) in EtOH (80 mL) was added 4-fluorobenzylamine (5.060 g). The resulting solution was reflux for 8 h. (100% conversion by HPLC). The reaction mixture was concentrated to about 20 mL total volume, and 80 mL of EtOAc was added. To the resulting solution was added 20% brine (15 mL), 4 N HCl (15 mL), and water 10 mL). After a phase cut, the aqueous layer was back-extracted with EtOAc (25 mL). The combined organic layers were washed with 4 N HCl: 20% brine (1:1, 3×15 mL), brine (15 mL). The organic solution was concentrated to a total volume about 30 mL. Hexane (70 mL) was slowly added to the solution over 1 h. The resulting slurry was aged at 0-5° C. for 1 h. The crystalline solid was filtered off, washed with hexane:EtOAc (4:1, 50 mL), dried under vacuum with nitrogen sweep to afford seven-membered ring-pyrimidine amide 10 (5.30 g, 86%, HPLC>97A %). 1H NMR (CDCl3, 400 MHz) δ: 11.85 (br s, 1H), 7.84 (br s, 0.5H), 7.68 (br s, 0.5H), 7.31 (m, 2H), 7.04 (m, 2H), 5.40-4.90 (m, 2H), 4.53 (m, 2H), 3.38 (m, 1H), 2.87 (s, 3H), 2.20-2.15 (m, 3H), 1.90-1.40 (m, 3H), 1.37 (s, 9H).
Name
pyrimidine mesylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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